molecular formula C28H34N4O3S B11428951 N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methoxybenzyl)oxalamide

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B11428951
M. Wt: 506.7 g/mol
InChI Key: WQYYEEDXKAOPKI-UHFFFAOYSA-N
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Description

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: This compound has a similar structure but with a pyridine ring instead of a methoxyphenyl group.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring and a pyrimidine ring, similar to the piperazine and thiophene rings in the target compound.

Uniqueness

N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C28H34N4O3S

Molecular Weight

506.7 g/mol

IUPAC Name

N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(4-methoxyphenyl)methyl]oxamide

InChI

InChI=1S/C28H34N4O3S/c1-21(30-28(34)27(33)29-19-22-10-12-24(35-2)13-11-22)26(25-9-6-18-36-25)32-16-14-31(15-17-32)20-23-7-4-3-5-8-23/h3-13,18,21,26H,14-17,19-20H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

WQYYEEDXKAOPKI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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